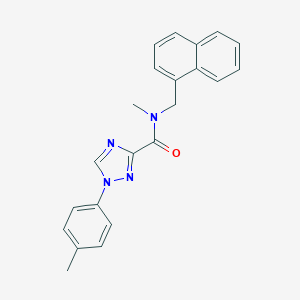
N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide (MMNAT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMNAT belongs to the class of triazole compounds, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide is not yet fully understood. However, it is believed to exert its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and act as a fluorescent probe for detecting metal ions in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide is its diverse biological activities, which make it a promising compound for various scientific applications. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and fungal infections. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, research could be conducted to optimize the synthesis of this compound to improve its yield and solubility. Finally, this compound could be further investigated for its potential as a fluorescent probe for detecting other metal ions in biological systems.
Métodos De Síntesis
The synthesis of N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction between 4-methylbenzylamine and 1-naphthylmethylisocyanide in the presence of copper iodide as a catalyst. The resulting product is then treated with methyl iodide and triazole-3-carboxamide to yield this compound.
Aplicaciones Científicas De Investigación
N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit promising anticancer, antifungal, and antimicrobial activities. This compound has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
Fórmula molecular |
C22H20N4O |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-methyl-1-(4-methylphenyl)-N-(naphthalen-1-ylmethyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C22H20N4O/c1-16-10-12-19(13-11-16)26-15-23-21(24-26)22(27)25(2)14-18-8-5-7-17-6-3-4-9-20(17)18/h3-13,15H,14H2,1-2H3 |
Clave InChI |
XZQXUYCDOPZLFO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)CC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)

![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)

![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)
